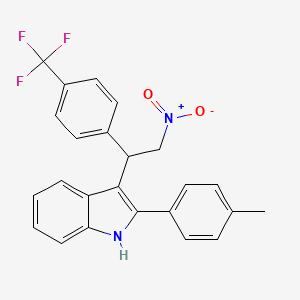

![molecular formula C23H21ClFN5O2 B2548028 3-(3-(4-(4-氯苯基)哌嗪-1-基)-3-氧代丙基)-8-氟-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 1105201-07-7](/img/structure/B2548028.png)

3-(3-(4-(4-氯苯基)哌嗪-1-基)-3-氧代丙基)-8-氟-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

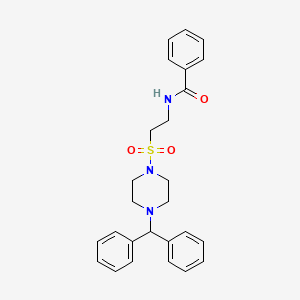

3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C23H21ClFN5O2 and its molecular weight is 453.9. The purity is usually 95%.

BenchChem offers high-quality 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗组胺药

这是一种第二代长效H1抗组胺药 . 它由辉瑞和 UCB 联合开发,于 1987 年首次在法国上市 . 临床上用于治疗慢性荨麻疹、常年性过敏性鼻炎、花粉症、过敏性结膜炎和哮喘 .

抗过敏

该化合物对 H1 受体具有高度选择性,并具有持久的效果 . 它可以抑制过敏反应期间嗜酸性粒细胞的活化和趋化 . 它对各种慢性顽固性过敏尤其有效 .

中枢神经系统作用

与第一代抗组胺药不同,这种化合物不易穿过血脑屏障 . 因此,它不会引起第一代抗组胺药的常见副作用,如嗜睡和困倦 .

药代动力学

该化合物代谢率低,治疗效果稳定 . 口服给药后,血浆浓度在 30 分钟内迅速升高,在大约 2 小时达到峰值,然后缓慢下降 . 半衰期为 11 小时,效果可持续 24 小时以上 .

5. 抑制细胞迁移和侵袭 在一些研究中,该化合物已被证明在 transwell 实验中抑制 A549 细胞的迁移和侵袭 . 这表明它在肿瘤学领域具有潜在的应用。

6. 醛酮还原酶 AKR1C3 的潜在抑制剂 醛酮还原酶 AKR1C3 的抑制剂作为白血病和激素相关癌症的潜在药物备受关注 . 该化合物有可能被开发为 AKR1C3 的抑制剂。

作用机制

Target of Action

The primary target of the compound 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is the aldo-keto reductase enzyme AKR1C3 . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers .

Mode of Action

The compound interacts with its target, AKR1C3, by forming a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The compound affects the biochemical pathways related to AKR1C3. By inhibiting AKR1C3, it can potentially disrupt the normal functioning of this enzyme, leading to therapeutic effects in leukemia and hormone-related cancers .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, which can lead to therapeutic effects in leukemia and hormone-related cancers . The exact molecular and cellular effects would depend on the specific context of the disease and the individual patient’s condition.

属性

IUPAC Name |

3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN5O2/c24-15-1-4-17(5-2-15)28-9-11-29(12-10-28)20(31)7-8-30-14-26-21-18-13-16(25)3-6-19(18)27-22(21)23(30)32/h1-6,13-14,27H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCINLIPGWNDZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2547945.png)

![11-(4-Butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2547946.png)

![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)

![N-[[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]-2-chloro-N-propan-2-ylpropanamide](/img/structure/B2547960.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)

![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)